molecular formula C7H13NO B2356320 1-(Aminomethyl)cyclohex-2-en-1-ol CAS No. 123934-13-4

1-(Aminomethyl)cyclohex-2-en-1-ol

Cat. No.: B2356320
CAS No.: 123934-13-4
M. Wt: 127.187
InChI Key: WRAMDELWEFMLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)cyclohex-2-en-1-ol is an organic compound with a unique structure that combines an aminomethyl group and a cyclohexene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexene oxide with ammonia or an amine under acidic or basic conditions. This reaction typically proceeds via a ring-opening mechanism, resulting in the formation of the desired product.

Another method involves the reduction of 1-(Nitromethyl)-2-cyclohexene-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 1-(Aminomethyl)-cyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 1-(Formylmethyl)-2-cyclohexene-1-ol

    Reduction: 1-(Aminomethyl)-cyclohexanol

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

1-(Aminomethyl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclohex-2-en-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)-cyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.

    1-(Hydroxymethyl)-2-cyclohexene-1-ol: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.

    Cyclohexene: The parent hydrocarbon without any functional groups.

Uniqueness

1-(Aminomethyl)cyclohex-2-en-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on a cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(aminomethyl)cyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-7(9)4-2-1-3-5-7/h2,4,9H,1,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAMDELWEFMLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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